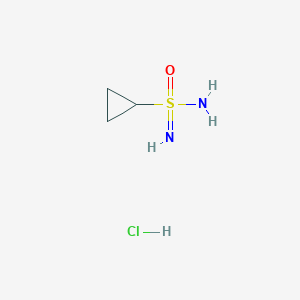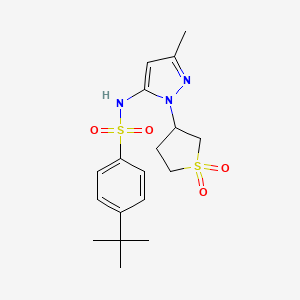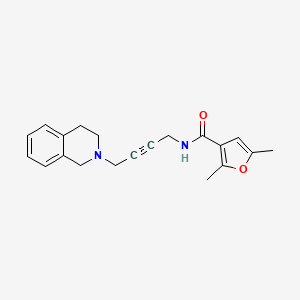![molecular formula C8H8BrN3 B2558884 3-Bromo-4,6-dimethyl-2H-pyrazolo[3,4-b]pyridine CAS No. 2567504-72-5](/img/structure/B2558884.png)
3-Bromo-4,6-dimethyl-2H-pyrazolo[3,4-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles has been reported . This method provided the desired products with moderate to good yields . The gram-scale synthesis of the major product was carried out with good yields (up to 80%) . This strategy involves a sequential opening/closing cascade reaction .Chemical Reactions Analysis
The condensation worked with trifluoroacetic acid to provide the regio-isomeric pyrazolo . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .Applications De Recherche Scientifique
Synthesis of New Polyheterocyclic Compounds
3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine, a precursor related to 3-Bromo-4,6-dimethyl-2H-pyrazolo[3,4-b]pyridine, was used to synthesize new polyheterocyclic ring systems. These systems include pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives and pyrazolo[3,4-b]pyridine-based heterocycles, which exhibited in vitro antibacterial properties (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).
Proton Transfer Studies
Research on derivatives of this compound revealed three types of photoreactions: excited-state intramolecular proton transfer, excited-state intermolecular double-proton transfer, and solvent-assisted double-proton transfer. These findings provide insights into the photophysical behavior of this class of compounds (Vetokhina et al., 2012).
Metal Complexes and Kinetics
2-Bromo-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine, another compound structurally related to this compound, was used to form metal complexes with RuCl3·3H2O. These complexes were studied for their substitution reactions with thiourea and displayed minimal cytotoxic activity against the HeLa cell line, highlighting their potential in bioinorganic chemistry (Omondi et al., 2018).
Heterocyclic Compounds Synthesis
3-Bromoacetylcoumarin, though not directly this compound, has been utilized as a key starting material for synthesizing a variety of heterocyclic compounds including pyran, pyridine, thiophene, thiazole, and pyrazole derivatives. These compounds showed significant cytotoxic effects against various human cancer cell lines, indicating their potential in medicinal chemistry (Mohareb & MegallyAbdo, 2015).
Chelating Behavior and Biological Studies
The ligand 3-amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine, closely related to the target compound, was synthesized and its chelating behavior towards various metal ions was studied. These metal complexes were characterized and evaluated for their spectral, thermal, and biological properties, including cytotoxic activity against breast MCF-7 cell line and antibacterial activity, demonstrating the compound's versatility in coordination chemistry and potential therapeutic applications (Masoud, Abouel‐Enein, Ali, & Elhamed, 2020).
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of the compound 3-Bromo-4,6-dimethyl-2H-pyrazolo[3,4-b]pyridine, also known as EN300-27694099, is Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells .
Mode of Action
This compound interacts with its targets, the TRKs, by inhibiting their activities . This interaction results in the inhibition of the proliferation of certain cell lines .
Biochemical Pathways
Upon activation, TRKs trigger downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt . These pathways are associated with the proliferation, differentiation, and survival of cells . The action of this compound affects these pathways by inhibiting TRKs .
Pharmacokinetics
The compound this compound has good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 . These properties impact the bioavailability of the compound .
Result of Action
The molecular and cellular effects of the action of this compound include the inhibition of the proliferation of certain cell lines . For instance, it has been shown to inhibit the proliferation of the Km-12 cell line .
Analyse Biochimique
Biochemical Properties
The nature of these interactions can vary depending on the specific substituents present on the pyrazolopyridine scaffold .
Cellular Effects
Some pyrazolopyridine derivatives have shown cytotoxic activities against various cell lines . They may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pyrazolopyridines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
3-bromo-4,6-dimethyl-2H-pyrazolo[3,4-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-4-3-5(2)10-8-6(4)7(9)11-12-8/h3H,1-2H3,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPBHGNURHMVIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NNC(=C12)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(4-Methanesulfonylphenyl)ethyl]piperidin-4-amine](/img/structure/B2558803.png)







![4-chloro-N-({5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide](/img/structure/B2558820.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-propoxybenzenesulfonamide](/img/structure/B2558822.png)


